6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compoundThe compound’s structure features a triazole ring fused to a pyrazine ring, with chlorine atoms at the 6 and 8 positions, contributing to its unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2 kinases, by inhibiting their activities . This inhibition results in a decrease in cell proliferation and survival, particularly in cancer cells .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These pathways are primarily involved in cell proliferation and survival. The downstream effects of this inhibition include a decrease in cell growth and an increase in cell death .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in cell death . These effects are particularly pronounced in cancer cells, where the compound’s inhibition of c-Met and VEGFR-2 kinases disrupts critical cell survival pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloropyrazine-2-carboxylic acid with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine .
Scientific Research Applications
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Another member of the triazolopyrazine family with similar structural features but different substitution patterns.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A reduced form of the triazolopyrazine ring system, exhibiting different chemical reactivity and biological activity.
Uniqueness: 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of chlorine atoms at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. This specific substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and as a lead compound in drug discovery .
Properties
IUPAC Name |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYMVSTAPNMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NC=NN21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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